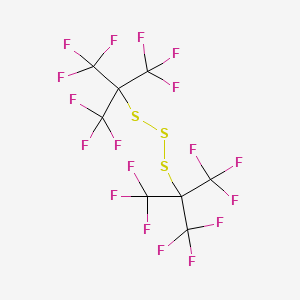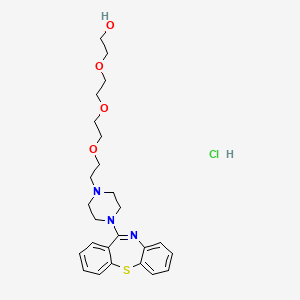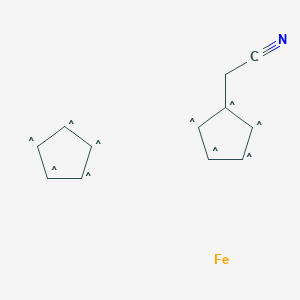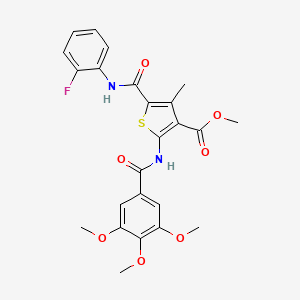
Di(tert-butyl) trisulfide, perfluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(tert-butyl) trisulfide, perfluoro- is a unique organosulfur compound characterized by the presence of three sulfur atoms and multiple fluorine atoms. Its chemical formula is C8F18S3, indicating the presence of eight carbon atoms, eighteen fluorine atoms, and three sulfur atoms . This compound is notable for its stability and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(tert-butyl) trisulfide, perfluoro- typically involves the reaction of tert-butyl thiol with sulfur and a fluorinating agent. One common method includes the following steps:
Reaction of tert-butyl thiol with sulfur: This step forms di(tert-butyl) disulfide.
Fluorination: The disulfide is then treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or a similar reagent under controlled conditions to introduce the fluorine atoms.
The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) and low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of Di(tert-butyl) trisulfide, perfluoro- follows similar synthetic routes but on a larger scale. The process involves:
Bulk handling of reagents: Using large quantities of tert-butyl thiol and sulfur.
Controlled fluorination: Employing industrial fluorinating agents and reactors designed to handle the exothermic nature of the fluorination reaction.
Purification: The final product is purified using distillation or recrystallization techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Di(tert-butyl) trisulfide, perfluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols or disulfides.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), peracids.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, disulfides.
Substitution: Halogenated derivatives, functionalized organosulfur compounds.
科学的研究の応用
Di(tert-butyl) trisulfide, perfluoro- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, especially in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including lubricants, surfactants, and polymers.
作用機序
The mechanism by which Di(tert-butyl) trisulfide, perfluoro- exerts its effects involves:
Molecular Targets: The compound interacts with various enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.
類似化合物との比較
Similar Compounds
Di(tert-butyl) disulfide: Lacks the additional sulfur atom and fluorine atoms, making it less reactive.
Perfluorooctane sulfonyl fluoride: Contains fluorine and sulfur but differs in structure and reactivity.
Uniqueness
Di(tert-butyl) trisulfide, perfluoro- is unique due to its combination of tert-butyl groups, multiple sulfur atoms, and extensive fluorination. This structure imparts high stability, reactivity, and potential for diverse applications, distinguishing it from other organosulfur compounds.
特性
分子式 |
C8F18S3 |
|---|---|
分子量 |
534.3 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]trisulfanyl]-2-(trifluoromethyl)propane |
InChI |
InChI=1S/C8F18S3/c9-3(10,11)1(4(12,13)14,5(15,16)17)27-29-28-2(6(18,19)20,7(21,22)23)8(24,25)26 |
InChIキー |
IWJREBWESWBLJL-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12063077.png)





![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)




